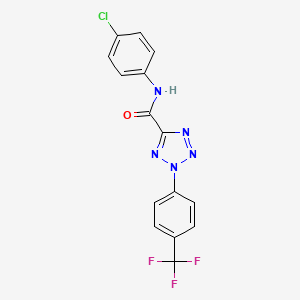

N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks and proceeding through various functionalization steps. For instance, the synthesis of densely functionalized pyrazole derivatives can be achieved through specification and transamidation of ester-functionalized pyrazoles, as described in the synthesis of a novel pyrazole-carboxamide . This suggests that the synthesis of the compound may also involve similar strategies, such as functional group transformations and the construction of the tetrazole ring.

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been investigated using computational tools and spectroscopic methods. For example, the optimized molecular structure and vibrational frequencies of a pyrazine-carboxamide derivative were studied using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . This indicates that a detailed molecular structure analysis of the compound would likely involve similar computational chemistry techniques to predict geometrical parameters and electronic properties.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of carboxamide and tetrazole rings suggests potential for various chemical reactions, including nucleophilic substitutions and participation in the formation of coordination complexes. The nitrogen-rich energetic compound mentioned in one of the papers also implies that the compound might exhibit interesting reactivity due to the presence of multiple nitrogen atoms, which are characteristic of energetic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the thermal stability of a nitrogen-rich energetic compound was measured using differential scanning calorimetry (DSC) . The crystal structure of another carboxamide derivative was determined by single-crystal X-ray diffraction . These studies suggest that the physical and chemical properties of "N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide" would likely be characterized by similar methods to determine its stability, crystallography, and potential applications.

Scientific Research Applications

Antitumor Activity

Research has identified tetrazole derivatives as potent antitumor agents, indicating that compounds similar to N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide could have significant applications in cancer treatment. Stevens et al. (1984) synthesized a series of imidazotetrazines, showing broad-spectrum antitumor activity, highlighting the potential of tetrazole derivatives in developing new cancer therapies (Stevens et al., 1984).

Anticancer Activity

Cai et al. (2016) synthesized and evaluated novel thiazole-5-carboxamide derivatives, including structures resembling N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, for their anticancer activity. These compounds showed significant activity against various cancer cell lines, indicating the potential of such derivatives in anticancer drug development (Cai et al., 2016).

Antipathogenic Activity

The research conducted by Limban et al. (2011) on thiourea derivatives suggests that compounds with structures similar to N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide could have promising applications in combating microbial infections. These compounds were found to be effective against Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilm forms, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

COX-2 Inhibition for Anti-inflammatory Applications

Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, demonstrating their potential as COX-2 inhibitors. These findings suggest that N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide and similar compounds could serve as leads for developing new anti-inflammatory drugs (Al-Hourani et al., 2015).

Mechanism of Action

The mechanism of action of such compounds can vary depending on their intended use. For instance, some pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N5O/c16-10-3-5-11(6-4-10)20-14(25)13-21-23-24(22-13)12-7-1-9(2-8-12)15(17,18)19/h1-8H,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTVFHMBFZQICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)